N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
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Description
Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities . These compounds have shown significant cytotoxicity against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds involve transfer hydrogenation of a broad spectrum of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be affected by solvent polarity . The degree of charge transfer gradually increases with an increase in solvent polarity .Scientific Research Applications
- Carboxamide carbonyl-ruthenium(ii) complexes containing this compound have been studied for their structural and mechanistic properties in the transfer hydrogenation of ketones. These complexes exhibit moderate catalytic activities, making them relevant in synthetic chemistry and catalysis .
- 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) , a derivative of this compound, plays a crucial role in optoelectronic applications. Researchers have investigated its photophysical behavior in different solvents, revealing insights into its potential use in light-emitting devices and sensors .
- The compound’s selective halocyclization and iodosulfonylation under mild conditions has been explored. This synthetic strategy provides access to pyrimidobenzothiazoles, which have applications in drug discovery and materials science .
- By linking the aromatic imidazole unit, researchers have synthesized functional materials based on this compound. These materials may find applications in areas such as sensors, catalysis, and molecular recognition .
Catalysis and Organometallic Chemistry
Optoelectronics and Photophysics
Synthetic Organic Chemistry
Functional Materials
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-30(20-7-3-2-4-8-20)36(33,34)21-14-11-18(12-15-21)26(32)28-19-13-16-24(31)22(17-19)27-29-23-9-5-6-10-25(23)35-27/h5-6,9-17,20,31H,2-4,7-8H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZZJXOIRGMFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide |
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